molecular formula C8H15N5O B1203908 Pildralazine CAS No. 64000-73-3

Pildralazine

Cat. No.: B1203908
CAS No.: 64000-73-3
M. Wt: 197.24 g/mol
InChI Key: KYIAWOXNPBANEW-UHFFFAOYSA-N
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Description

Pildralazine, also known as propyldazine or propildazine, is an antihypertensive and vasodilator compound. It is a hydralazine-like antihypertensive vasodilator containing a free hydrazine group. The compound is known for its potency, which is significantly greater than that of hydralazine .

Preparation Methods

Pildralazine is synthesized through a multi-step process. The reaction begins with 3,6-dichloropyridazine and 1-(methylamino)-2-propanol. The intermediate product formed from this reaction is then treated with hydrazine to complete the synthesis of this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Pildralazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pildralazine has been extensively studied for its antihypertensive properties. It has been shown to be effective in reducing blood pressure in various animal models. Additionally, this compound has been investigated for its potential carcinogenicity, with studies indicating no significant carcinogenic effects in long-term bioassays . The compound’s vasodilatory effects make it a valuable tool in cardiovascular research.

Mechanism of Action

Pildralazine exerts its effects primarily through vasodilation. It acts on the smooth muscle cells of blood vessels, leading to their relaxation and subsequent dilation. This action reduces the resistance in the blood vessels, thereby lowering blood pressure. The exact molecular targets and pathways involved include inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .

Comparison with Similar Compounds

Pildralazine is similar to other antihypertensive agents like hydralazine, endralazine, and cadralazine. it is unique in its higher potency compared to hydralazine. While hydralazine and this compound both act as vasodilators, this compound’s free hydrazine group contributes to its increased effectiveness . Other similar compounds include hydracarbazine, which is also used as an antihypertensive agent .

References

Properties

IUPAC Name

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAWOXNPBANEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NN=C(C=C1)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56393-22-7 (di-hydrochloride)
Record name Pildralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7043746
Record name Pildralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64000-73-3
Record name Pildralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64000-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pildralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pildralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PILDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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